molecular formula C8H13N3O B8678156 3-Amino-4-(3-hydroxypropylamino)pyridine

3-Amino-4-(3-hydroxypropylamino)pyridine

Cat. No. B8678156
M. Wt: 167.21 g/mol
InChI Key: VWYBVNANGIUWKU-UHFFFAOYSA-N
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Patent
US05428168

Procedure details

4-(3-Hydroxypropylamino)-3-nitropyridine (4.12 g, 20.9 mmol) was dissolved in ethanol (130 ml) and Raney nickel (411 mg, 7.0 mmol) added. The stirred mixture was hydrogenated for 3 days. The catalyst was removed by filtration under argon and the solvent removed under reduced pressure to give 3-amino-4-(3-hydroxypropylamino)pyridine as a brown oil which was used directly in the next step.
Name
4-(3-Hydroxypropylamino)-3-nitropyridine
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
411 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][NH:5][C:6]1[CH:11]=[CH:10][N:9]=[CH:8][C:7]=1[N+:12]([O-])=O>C(O)C.[Ni]>[NH2:12][C:7]1[CH:8]=[N:9][CH:10]=[CH:11][C:6]=1[NH:5][CH2:4][CH2:3][CH2:2][OH:1]

Inputs

Step One
Name
4-(3-Hydroxypropylamino)-3-nitropyridine
Quantity
4.12 g
Type
reactant
Smiles
OCCCNC1=C(C=NC=C1)[N+](=O)[O-]
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
411 mg
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration under argon
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
NC=1C=NC=CC1NCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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